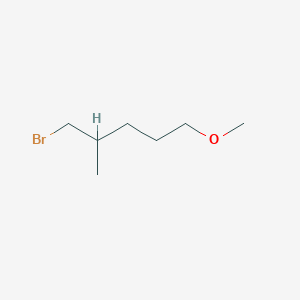

1-Bromo-5-methoxy-2-methylpentane

Description

1-Bromo-5-methoxy-2-methylpentane is an organic compound with the molecular formula C7H15BrO. It is a brominated ether, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a pentane chain. This compound is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

1-bromo-5-methoxy-2-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO/c1-7(6-8)4-3-5-9-2/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQNUDSAPZNSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCOC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485536-32-0 | |

| Record name | 1-bromo-5-methoxy-2-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-methoxy-2-methylpentane can be synthesized through a multi-step process involving the bromination of 5-methoxy-2-methylpentane. The reaction typically involves the use of bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-methoxy-2-methylpentane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (KOtBu).

Oxidation and Reduction: While less common, the methoxy group can be involved in oxidation reactions to form aldehydes or ketones under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents.

Elimination Reactions: Strong bases such as potassium tert-butoxide in non-polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.

Elimination: Alkenes such as 5-methoxy-2-methylpent-1-ene.

Oxidation: Aldehydes or ketones depending on the specific reaction conditions.

Scientific Research Applications

Organic Synthesis

1-Bromo-5-methoxy-2-methylpentane serves as a versatile intermediate in organic synthesis. Its structure allows for various synthetic transformations, making it valuable for producing more complex molecules. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group enhances solubility and reactivity.

Synthetic Routes:

- Bromination of Alkenes: The compound can be synthesized through the bromination of suitable alkenes using brominating agents like phosphorus tribromide or N-bromosuccinimide.

- Nucleophilic Substitution: The bromine atom can be replaced with other nucleophiles such as amines or alcohols, leading to the formation of diverse derivatives.

Pharmaceutical Development

The derivatives of this compound are being explored for their potential pharmaceutical applications. Compounds with similar structures have shown promising results in inhibiting cell proliferation and exhibiting anticancer properties.

Case Studies:

- Antitumor Activity: Research has indicated that compounds with methoxy and bromo substitutions can act as potent inhibitors of tubulin polymerization, interfering with the mitotic machinery of cancer cells. For instance, studies have demonstrated that certain derivatives exhibit sub-micromolar cytotoxicity against human tumor cell lines such as HeLa and MCF7 .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 0.5 | Tubulin inhibition |

| Compound B | HeLa | 0.8 | Apoptosis induction |

The biological activity of this compound and its derivatives has been a focal point of research due to their potential therapeutic effects. The presence of both bromine and methoxy groups contributes to their biological interactions.

Potential Activities:

- Anticancer Properties: Similar compounds have been shown to inhibit key proteins involved in cell cycle regulation, leading to apoptosis in cancer cells .

- Anti-inflammatory Effects: Some derivatives may exhibit anti-inflammatory properties by modulating nitric oxide production in activated microglial cells.

Mechanism of Action

The mechanism of action of 1-Bromo-5-methoxy-2-methylpentane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

1-Bromo-5-methoxy-2-methylhexane: Similar structure but with an additional carbon atom in the chain.

1-Bromo-4-methoxy-2-methylpentane: Similar structure but with the methoxy group positioned differently.

1-Bromo-5-ethoxy-2-methylpentane: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

1-Bromo-5-methoxy-2-methylpentane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromine atom and a methoxy group allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .

Biological Activity

1-Bromo-5-methoxy-2-methylpentane is an organic compound classified under bromoalkanes, characterized by the presence of a bromine atom and a methoxy group in its molecular structure. This compound has garnered interest due to its potential biological activities, which can include antimicrobial, antifungal, and anticancer properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Biological Activity Overview

Research indicates that compounds containing bromine and methoxy groups often exhibit significant biological activities. The presence of these functional groups can influence the compound's interaction with biological targets.

Antimicrobial Activity

Bromoalkanes, including this compound, have been studied for their antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The mechanism of action typically involves disruption of cellular membranes or interference with metabolic pathways, leading to cell death or inhibition of growth .

Anticancer Properties

Studies on related compounds suggest that halogenated methoxy derivatives may act as antitumor agents by targeting microtubule dynamics. For instance, certain bromo-substituted compounds have shown efficacy in inhibiting tubulin polymerization, which is crucial for cancer cell division. These findings indicate that this compound could potentially exhibit similar anticancer effects by disrupting the mitotic spindle formation necessary for cell proliferation .

Case Study 2: Antimicrobial Efficacy

Research on related bromoalkanes has indicated a broad spectrum of antimicrobial activity. Compounds with similar structures have been effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism typically involves the disruption of lipid bilayers or interference with critical enzymatic processes within microbial cells .

Comparative Analysis Table

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential antimicrobial and anticancer | Disruption of cellular membranes; tubulin inhibition |

| 1-Bromo-4-methoxy-2-methylhexane | Antimicrobial | Membrane disruption |

| 3-Bromo-4-methoxyphenyl sulfonamide | Antitumor | Microtubule polymerization inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.